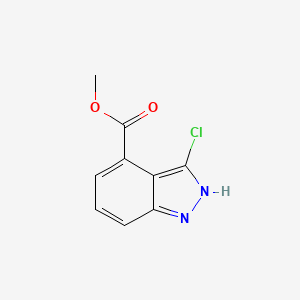
Methyl 3-chloro-1H-indazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of a chloro group and a carboxylate ester in the structure of this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the indazole core. The final step involves esterification with methanol to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal byproduct formation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted indazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 3-chloro-1H-indazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-1H-indazole-4-carboxylate is largely dependent on its target application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro group and carboxylate ester play crucial roles in binding interactions with biological targets, influencing the compound’s efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1H-indazole-3-carboxylate
- 3-Chloro-1H-indazole-4-carboxylic acid
- 1-Methyl-1H-indazole-4-carboxylate
Uniqueness
Methyl 3-chloro-1H-indazole-4-carboxylate is unique due to the presence of both a chloro group and a carboxylate ester, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
methyl 3-chloro-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) |
Clave InChI |
FGXVSBQFWFASOH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=NNC(=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















